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Compound of Interest

Compound Name: 2-Methoxybenzoyl cyanide

Cat. No.: B1590097 Get Quote

In the diverse toolkit of synthetic organic chemistry, acyl cyanides serve as versatile reagents

for a range of transformations, including acylation and the formation of carbon-carbon bonds.

Among these, benzoyl cyanide is a well-established and widely used building block. Its

congener, 2-methoxybenzoyl cyanide, presents an intriguing alternative, with the ortho-

methoxy group poised to modulate the reagent's reactivity through a combination of electronic

and steric effects. This guide provides an in-depth, objective comparison of these two reagents,

drawing upon experimental data and established chemical principles to inform researchers,

scientists, and drug development professionals in their selection and application.

At a Glance: Key Physicochemical and
Spectroscopic Properties
A foundational understanding of the physical and spectroscopic characteristics of 2-
methoxybenzoyl cyanide and benzoyl cyanide is essential for their proper handling,

characterization, and use in synthesis.
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Property 2-Methoxybenzoyl Cyanide Benzoyl Cyanide

Molecular Formula C₉H₇NO₂ C₈H₅NO

Molecular Weight 161.16 g/mol [1] 131.13 g/mol

Appearance -
Colorless crystals or yellow to

brown low melting mass

Melting Point Not available 32-33 °C

Boiling Point Not available 208-209 °C at 745 mmHg

IR (C=O stretch) Estimated ~1670-1690 cm⁻¹ ~1650-1700 cm⁻¹

IR (C≡N stretch) Estimated ~2220-2240 cm⁻¹ ~2200 cm⁻¹

Note: Specific experimental spectroscopic data for 2-methoxybenzoyl cyanide is not readily

available in the searched literature; estimated values are based on typical ranges for similar

functional groups.

The Influence of the Ortho-Methoxy Group: A
Double-Edged Sword
The primary distinction between 2-methoxybenzoyl cyanide and its parent compound lies in

the presence of the methoxy group at the ortho position. This substituent exerts both electronic

and steric effects that significantly influence the reactivity of the acyl cyanide.

Electronic Effects
The methoxy group is generally considered an electron-donating group through resonance,

where the lone pairs on the oxygen atom can delocalize into the aromatic ring. However, due to

the high electronegativity of oxygen, it also exerts an electron-withdrawing inductive effect. In

the ortho position, these competing effects can lead to complex reactivity patterns. The

resonance effect increases electron density on the carbonyl carbon, potentially making it a less

potent electrophile compared to benzoyl cyanide.

Steric Effects: The "Ortho Effect"
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The "ortho effect" is a well-documented phenomenon in substituted benzene compounds.[2] In

the case of 2-methoxybenzoyl cyanide, the bulky methoxy group can sterically hinder the

approach of nucleophiles to the carbonyl carbon.[3] This steric hindrance can lead to slower

reaction rates compared to the sterically unencumbered benzoyl cyanide. Furthermore, the

ortho-substituent can force the acyl cyanide group out of the plane of the benzene ring, which

can disrupt conjugation and alter the electronic properties of the molecule.[2]

Comparative Performance in Key Synthetic
Transformations
The true measure of a reagent's utility lies in its performance in chemical reactions. While

direct, head-to-head quantitative comparisons are scarce in the literature, we can infer

performance differences based on established principles and related experimental findings.

Acylation Reactions: A Balancing Act of Electronics and
Sterics
Acyl cyanides are effective acylating agents for a variety of nucleophiles, including alcohols,

amines, and arenes (in Friedel-Crafts reactions).

C-Acylation (Friedel-Crafts Reactions): In Friedel-Crafts acylation, the acyl cyanide, activated

by a Lewis acid, generates an acylium ion that is attacked by an electron-rich aromatic ring.[4]

[5]

Benzoyl Cyanide: Being a strong electrophile, benzoyl cyanide is an effective reagent for

Friedel-Crafts acylation, typically providing good yields of aromatic ketones.[4]

2-Methoxybenzoyl Cyanide: The electron-donating nature of the methoxy group may

slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to slower

reaction rates. More significantly, the steric bulk of the ortho-methoxy group can hinder the

approach of the arene nucleophile, which could result in lower yields, especially with

sterically demanding substrates. However, in reactions with highly activated arenes, good

yields can still be expected. For instance, the Friedel-Crafts acylation of veratrole (1,2-

dimethoxybenzene) with acetyl chloride, a similarly reactive acylating agent, proceeds with

high yield, suggesting that highly activated substrates can overcome the deactivating effects

of the acyl group.[6]
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N-Acylation and O-Acylation: The acylation of amines and alcohols to form amides and esters,

respectively, is a fundamental transformation.

Benzoyl Cyanide: This reagent is known to be an efficient acylating agent for nucleosides

and other sensitive molecules under mild conditions.[7]

2-Methoxybenzoyl Cyanide: The steric hindrance from the ortho-methoxy group is

expected to play a more pronounced role in these reactions, potentially requiring more

forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases) to

achieve comparable yields to benzoyl cyanide. Kinetic studies on related ortho-substituted

benzoyl derivatives have shown that steric hindrance can significantly decrease reaction

rates with nucleophiles.[8]

Cyanobenzoylation and Hydrocyanation of Aldehydes
Benzoyl cyanide can participate in cyanobenzoylation of aldehydes to furnish cyanohydrin

benzoates, or in the presence of water, can act as a source of HCN for hydrocyanation.[9]

Benzoyl Cyanide: This reaction proceeds smoothly for a variety of aldehydes in DMSO, often

without the need for an acid or base catalyst.[9]

2-Methoxybenzoyl Cyanide: The steric bulk of the ortho-methoxy group could potentially

influence the rate and yield of this transformation, although specific comparative data is not

available.

Experimental Protocols
Detailed and reproducible methodologies are crucial for successful synthesis. Below are

representative protocols for the synthesis of benzoyl cyanide and a general procedure for

Friedel-Crafts acylation, which can be adapted for both reagents.

Synthesis of Benzoyl Cyanide
This procedure is adapted from Organic Syntheses.[10]

Materials:

Cuprous cyanide (CuCN), dried
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Benzoyl chloride, purified

High-boiling oil for bath

Procedure:

In a 500-mL distilling flask, place 110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02

moles) of purified benzoyl chloride.

Shake the flask to ensure the cuprous cyanide is thoroughly moistened with the benzoyl

chloride.

Heat the flask in an oil bath preheated to 145–150 °C.

Raise the bath temperature to 220–230 °C and maintain for 1.5 hours, shaking the flask

vigorously every 15 minutes.

After 1.5 hours, arrange the flask for downward distillation with an air-cooled condenser.

Slowly raise the bath temperature to 305–310 °C and continue distillation until no more

product comes over.

The crude benzoyl cyanide is then purified by fractional distillation.

General Procedure for Friedel-Crafts Acylation of
Anisole
This protocol is a general representation and may require optimization for specific substrates

and acylating agents.[6][11]

Materials:

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Acyl cyanide (benzoyl cyanide or 2-methoxybenzoyl cyanide)
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Anisole

Ice

Concentrated hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottomed flask equipped with a dropping funnel and under an inert atmosphere,

add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

Cool the mixture to 0 °C in an ice bath.

Dissolve the acyl cyanide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise

to the AlCl₃ suspension over 10-15 minutes.

After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous

dichloromethane dropwise, maintaining the temperature at 0 °C.

After the addition of anisole, remove the ice bath and allow the reaction to stir at room

temperature for an additional 1-2 hours, or until TLC indicates completion.

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and

concentrated HCl.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude product, which can be purified by distillation or
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chromatography.

Visualizing the Mechanistic Landscape
To better understand the key transformations discussed, the following diagrams illustrate the

general mechanisms.

Friedel-Crafts Acylation

N-Acylation of an Amine

R-CO-CN R-C≡O⁺ AlCl₃(CN)⁻+ AlCl₃

AlCl₃

[Ar(H)(COR)]⁺

Ar-H
+ R-C≡O⁺

Ar-COR- H⁺ HCl + AlCl₃

R-CO-CN

[R-C(O⁻)(CN)(N⁺H R'₂)]
+ R'₂NH

R'₂NH

R-CO-NR'₂- HCN HCN

Click to download full resolution via product page

Figure 1: General mechanisms for Friedel-Crafts acylation and N-acylation.

Safety and Handling of Acyl Cyanides
Both benzoyl cyanide and 2-methoxybenzoyl cyanide are toxic compounds and should be

handled with appropriate safety precautions in a well-ventilated fume hood. They are sensitive

to moisture and can release hydrogen cyanide (HCN) gas upon hydrolysis.

General Precautions:
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Always wear appropriate personal protective equipment (PPE), including safety goggles, a

lab coat, and chemical-resistant gloves.

Handle these reagents exclusively in a chemical fume hood.

Avoid contact with skin and eyes, and do not inhale vapors.

Store in a cool, dry, and well-ventilated area, away from water, acids, and bases.

In case of a spill, neutralize with a basic solution (e.g., sodium bicarbonate) before cleanup.

Conclusion
Benzoyl cyanide remains a robust and versatile reagent for a wide array of synthetic

transformations. 2-Methoxybenzoyl cyanide, while less studied, offers a nuanced reactivity

profile governed by the interplay of the electronic and steric effects of the ortho-methoxy group.

The choice between these two reagents will ultimately depend on the specific requirements of

the synthesis. For reactions where high electrophilicity is paramount and steric hindrance is not

a major concern, benzoyl cyanide is likely the superior choice. However, in cases where

modulated reactivity is desired or where the electronic properties of the 2-methoxybenzoyl

group can be leveraged for specific outcomes, 2-methoxybenzoyl cyanide presents a

valuable, albeit potentially less reactive, alternative. Further quantitative studies directly

comparing these two reagents would be invaluable to the synthetic community for making more

informed decisions in reaction design and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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